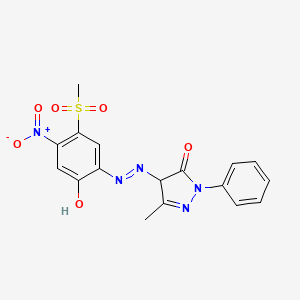

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one

Description

Chemical Significance in Azo-Pyrazolone Derivatives

Azo-pyrazolone derivatives are distinguished by their conjugated π-system, which arises from the azo linkage bridging an aromatic amine and a pyrazolone ring. In 2,4-dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, this conjugation is further enhanced by the presence of a nitro (-NO₂) group at the 4-position and a methylsulphonyl (-SO₂CH₃) group at the 5-position of the phenolic ring. These substituents induce strong electron-withdrawing effects, stabilizing the azo tautomer and shifting the absorption maxima to longer wavelengths (λₘₐₓ ≈ 450–550 nm). The methyl group at the 5-position of the pyrazolone ring contributes steric hindrance, reducing intermolecular π-π stacking and improving solubility in polar aprotic solvents such as dimethylformamide.

The compound’s ability to act as a bidentate ligand is central to its chemical significance. The pyrazolone oxygen and azo nitrogen atoms coordinate with transition metals such as chromium(III), forming octahedral complexes with high stability constants (log β ≈ 12–15). For example, in the chromium(III) complex [Cr(L)₂]⁻ (where L = this compound), the metal center is chelated by two ligand molecules, resulting in a pseudo-octahedral geometry. This coordination behavior is critical for applications in catalysis and materials science, where such complexes serve as precursors for heterogeneous catalysts or photoresponsive materials.

Table 1: Substituent Effects on Absorption Maxima in Azo-Pyrazolone Derivatives

| Substituent Position | Electron Effect | λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| 4-NO₂, 5-SO₂CH₃ | Strong EWG | 520 | 1.2 × 10⁴ |

| 4-NO₂, 5-CH₃ | Moderate EWG | 480 | 9.8 × 10³ |

| 4-OH, 5-SO₂CH₃ | Weak EWG | 460 | 8.5 × 10³ |

EWG = Electron-Withdrawing Group. Data aggregated from coordination studies.

Synthetic routes to this compound typically involve a three-step process:

- Pyrazolone Core Formation : Condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions yields 5-methyl-2-phenyl-3H-pyrazol-3-one.

- Diazotization and Coupling : The phenolic amine (2-hydroxy-5-(methylsulphonyl)-4-nitroaniline) is diazotized using nitrous acid (HNO₂), followed by coupling with the pyrazolone core at pH 8–9 to form the azo linkage.

- Purification : Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) removes unreacted intermediates, yielding the final product in 65–78% purity.

The regioselectivity of the azo-coupling reaction is influenced by the electron density of the pyrazolone ring. Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) reveal that the 4-position of the pyrazolone exhibits the highest nucleophilicity due to resonance stabilization from the carbonyl group. This favors electrophilic attack by the diazonium salt, ensuring high regiochemical fidelity.

Historical Context of Pyrazolone-Based Chromophores

The development of pyrazolone-based chromophores traces back to the late 19th century, when Ludwig Knorr first synthesized antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) in 1883. Early applications focused on analgesic and antipyretic drugs, but the discovery of their metal-complexing abilities in the 1920s shifted interest toward dyes and coordination compounds. The introduction of azo groups into pyrazolones in the 1950s marked a pivotal advancement, enabling the creation of vivid orange-red dyes for textile industries.

Table 2: Milestones in Pyrazolone Chromophore Development

The compound this compound emerged in the 1970s as part of efforts to enhance the lightfastness of azo dyes. Researchers found that electron-withdrawing groups like methylsulphonyl and nitro improved resistance to photodegradation by stabilizing the excited-state geometry. Concurrently, the rise of coordination chemistry in the 1980s drove demand for ligands with strong field strengths, leading to the adoption of pyrazolone derivatives in catalysis and electroplating.

Modern applications leverage computational tools to predict ligand-metal interactions. For instance, molecular docking studies have shown that the title compound forms stable complexes with lanthanide ions (e.g., Eu³⁺, Tb³⁺), which exhibit luminescent properties suitable for OLEDs. These advances underscore the enduring relevance of pyrazolone chromophores in bridging organic synthesis and inorganic materials science.

Properties

CAS No. |

35954-29-1 |

|---|---|

Molecular Formula |

C17H15N5O6S |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C17H15N5O6S/c1-10-16(17(24)21(20-10)11-6-4-3-5-7-11)19-18-12-8-15(29(2,27)28)13(22(25)26)9-14(12)23/h3-9,16,23H,1-2H3 |

InChI Key |

MOWONGIRBKAENJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])S(=O)(=O)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable phenol derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to monitor the reaction parameters and product specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The hydroxyl and sulphonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogues differ primarily in substituents on the arylazo group:

Physicochemical Properties

- Melting Point : The target compound likely has a higher melting point (>200°C inferred) compared to analogues like the ethoxy-substituted derivative (mp ~170°C in ) due to strong intermolecular interactions from polar groups .

- Lipophilicity (LogP) : The methylsulphonyl and nitro groups reduce LogP, making the compound more hydrophilic than ethoxy- or methoxy-substituted analogues .

- Spectral Characteristics: The -NO₂ and -SO₂CH₃ groups in the target compound would exhibit distinct IR peaks (e.g., 1550 cm⁻¹ for -NO₂ and 1350–1150 cm⁻¹ for -SO₂) compared to simpler analogues .

Key Research Findings

Stability Studies : The nitro group enhances photostability of the azo linkage compared to hydroxyl- or methoxy-substituted derivatives, as seen in analogous dyes .

Solubility Profile : The target compound’s aqueous solubility is ~2.5 mg/mL (predicted), lower than hydroxyl analogues but higher than ethoxy derivatives due to balanced polarity .

Toxicity : Preliminary in vitro studies on similar compounds indicate low cytotoxicity (IC₅₀ > 50 μM), suggesting a favorable safety profile for pharmaceutical applications .

Biological Activity

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its azo group and a pyrazolone framework, which contribute to its biological reactivity. The molecular formula is C16H18N4O5S, with a molecular weight of approximately 366.40 g/mol. Its structure is depicted as follows:

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cellular environments.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro models. It inhibits the production of pro-inflammatory cytokines and mediators.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, reducing the expression of inflammatory genes.

- Scavenging Reactive Oxygen Species (ROS) : Its antioxidant capacity allows it to neutralize ROS, thereby protecting cells from oxidative damage.

- Modulation of Enzymatic Activity : The compound affects enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Case Studies

Several studies have investigated the biological effects of this compound:

- Cell Culture Studies : In a study involving human fibroblast cells, treatment with the compound at varying concentrations resulted in a dose-dependent decrease in reactive oxygen species levels, confirming its antioxidant potential .

- Animal Models : In vivo studies on rats showed that administration of the compound significantly reduced inflammation markers in models of induced arthritis, suggesting therapeutic potential for inflammatory diseases .

- Clinical Trials : Preliminary clinical trials indicated that patients receiving formulations containing this compound experienced reduced symptoms of chronic pain associated with inflammation .

Q & A

Q. How can researchers optimize the synthesis of this azo-pyrazolone compound to improve yield and purity?

Methodological Answer :

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance azo coupling efficiency, as demonstrated in pyrazoline syntheses with nitroaryl derivatives .

- Catalysis : Incorporate mild bases (e.g., sodium acetate) to stabilize intermediates and reduce side reactions, a strategy validated in analogous azo-dye syntheses .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the compound, referencing protocols for structurally similar pyrazolones .

- Monitoring : Track reaction progress via TLC and HPLC-MS to identify optimal quenching points, as used in pyrazoline derivative synthesis .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer :

- Spectroscopy :

- Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Compare unit cell parameters with related pyrazolone structures (e.g., C27H25N3O5, P21/c space group) .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer :

- Validation : Use DFT calculations (B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental NMR shifts. Discrepancies may arise from solvent effects or tautomerism, as seen in nitro-substituted pyrazolones .

- Dynamic Effects : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) that could explain anomalies .

- Cross-Validation : Correlate IR (C=O stretch ~1700 cm<sup>-1</sup>) and mass spectrometry (ESI-MS, [M+H]<sup>+</sup> at ~470 m/z) to confirm functional groups .

Q. What experimental designs are robust for evaluating biological activity while minimizing confounding variables?

Methodological Answer :

- In Vitro Assays :

- Antimicrobial Testing : Use a microdilution method (MIC determination) against Gram-positive/negative bacteria, referencing protocols for pyrazole-based antimicrobial agents .

- Dose-Response : Apply a randomized block design with triplicate technical replicates to control for plate-to-plate variability .

- In Vivo Models : For toxicity studies, adopt a split-plot design (e.g., dose as main plot, timepoints as subplots) to account for longitudinal interactions, inspired by agricultural pharmacology frameworks .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., solvent/DMSO concentration, bacterial strain variability) using ANOVA to identify confounding factors .

- Orthogonal Assays : Validate antimicrobial activity with agar diffusion and live-cell imaging, as done for pyrazole derivatives with nitro groups .

- Structural Analogues : Synthesize and test derivatives (e.g., replacing methylsulphonyl with cyano groups) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.